molecular formula C18H17F2NO3 B267068 2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B267068
M. Wt: 333.3 g/mol
InChI Key: LHNQYTRJWWRADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TFB-TBOA and is a potent inhibitor of glutamate transporters. Glutamate transporters play an essential role in regulating the concentration of glutamate in the brain, which is a critical neurotransmitter involved in several physiological processes.

Mechanism of Action

TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of these transporters, thereby preventing the uptake of glutamate into the cells. Glutamate is a critical neurotransmitter that plays an essential role in several physiological processes, including learning and memory. Dysregulation of glutamate transporters can lead to excessive glutamate release, which can cause excitotoxicity and neuronal damage. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy by decreasing the concentration of glutamate in the brain.
Biochemical and Physiological Effects:
TFB-TBOA has several biochemical and physiological effects, including the inhibition of glutamate transporters, which leads to a decrease in the concentration of glutamate in the brain. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders. TFB-TBOA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

The advantages of using TFB-TBOA in lab experiments include its potent inhibitory effect on glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. However, the limitations of using TFB-TBOA in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Additionally, the high potency of TFB-TBOA may make it difficult to use in certain experiments, as it may cause off-target effects.

Future Directions

There are several future directions for the study of TFB-TBOA, including its potential use as a therapeutic agent for the treatment of neurological disorders. Further research is needed to determine the safety and efficacy of TFB-TBOA in humans, as well as to identify potential off-target effects. Additionally, the development of more efficient synthesis methods for TFB-TBOA may make it more accessible for use in lab experiments. Further studies are needed to elucidate the role of glutamate transporters in neurological disorders and to identify potential therapeutic targets for the treatment of these disorders.

Synthesis Methods

The synthesis of TFB-TBOA involves multiple steps, starting with the reaction of 2,4-difluoroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to obtain the final product. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TFB-TBOA has been extensively studied in scientific research due to its potential use as a therapeutic agent. This compound has been shown to be a potent inhibitor of glutamate transporters, which are essential for regulating the concentration of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders.

properties

Product Name

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

IUPAC Name

2,4-difluoro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17F2NO3/c19-12-6-7-16(17(20)9-12)18(22)21-13-3-1-4-14(10-13)24-11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,21,22)

InChI Key

LHNQYTRJWWRADU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.